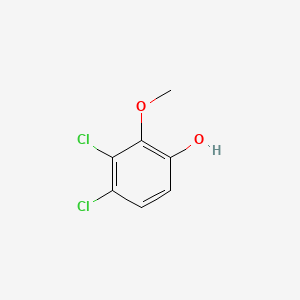

3,4-Dichloro-2-methoxyphenol

Overview

Description

3,4-Dichloro-2-methoxyphenol is an organic compound that belongs to the family of chlorophenols. It is a white crystalline solid with the chemical formula C7H6Cl2O2 and a molecular weight of 191.03 g/mol. This compound has been used in various fields of research and industry, including pharmaceuticals and manufacturing.

Mechanism of Action

Biochemical Pathways

It’s known that methoxylated aromatic compounds (mac), which include 3,4-dichloro-2-methoxyphenol, are widely distributed in various habitats and are components of lignin, the second most abundant biopolymer on earth . The transformation of these compounds by anaerobic microorganisms can be carried out by diverse biochemical mechanisms and probably plays a more significant role in the global carbon cycle than previously supposed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-methoxyphenol typically involves the chlorination of 2-methoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methoxyphenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into less chlorinated phenols.

Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of dichloroquinones.

Reduction: Formation of less chlorinated phenols.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Chemistry

3,4-Dichloro-2-methoxyphenol serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:

- Oxidation : Converts to quinones.

- Reduction : Forms less chlorinated phenols.

- Nucleophilic Substitution : Chlorine atoms can be replaced with nucleophiles like amines or thiols.

Biological Studies

Research has indicated that this compound exhibits potential antimicrobial and antifungal properties . It has been studied for its effects on various microbial strains, showing promise in developing new antimicrobial agents.

Pharmaceutical Applications

Due to its bioactive properties, this compound is under investigation for potential use in pharmaceuticals. Its structure allows for modifications that could lead to new drugs targeting specific diseases.

Industrial Uses

In industry, this compound is utilized in the manufacturing of:

- Dyes : Its chemical properties allow it to act as a coloring agent.

- Resins : It contributes to the production of durable materials.

- Other Chemicals : It serves as an intermediate in various chemical syntheses.

Case Studies

-

Antimicrobial Activity Study :

In a study published in the Journal of Applied Microbiology, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth at specific concentrations, suggesting its potential as an antimicrobial agent . -

Pharmaceutical Development :

A research article explored the synthesis of derivatives of this compound aimed at enhancing anticancer activity. The study revealed that modifications to the methoxy group significantly increased cytotoxicity against leukemia cell lines . -

Industrial Application Analysis :

An industrial case study examined the use of this compound in dye manufacturing processes. The findings showed that incorporating this compound improved color fastness and stability in textile applications .

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dichlorophenol

- 2,6-Dichlorophenol

- 4-Chloro-3-methylphenol

Comparison

3,4-Dichloro-2-methoxyphenol is unique due to the presence of both methoxy and dichloro substituents on the phenol ring. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activities, which distinguish it from other chlorophenols .

Biological Activity

3,4-Dichloro-2-methoxyphenol (DCMP) is an organic compound belonging to the chlorophenol family, characterized by its white crystalline appearance and a molecular formula of C7H6Cl2O2. It has garnered attention in various fields, particularly in pharmacology and environmental science, due to its potential biological activities, including antimicrobial and antifungal properties.

- Molecular Weight : 191.03 g/mol

- Chemical Structure : Contains two chlorine atoms and a methoxy group attached to a phenolic ring.

Antimicrobial Properties

DCMP has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For instance, in vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Antioxidant Activity

In addition to its antimicrobial effects, DCMP has been evaluated for its antioxidant capacity. The compound's ability to scavenge free radicals was assessed using the DPPH radical-scavenging assay. Results indicated that DCMP possesses notable antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Cytotoxicity and Cancer Research

DCMP's cytotoxic effects have been investigated in cancer research contexts. A study employing the MTT assay revealed that DCMP exhibits cytotoxicity against human cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved .

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of DCMP. Animal models have shown that DCMP can reduce tumor growth rates when administered alongside conventional chemotherapeutic agents. This suggests a potential role for DCMP as an adjunct therapy in cancer treatment .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of DCMP against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that DCMP inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Case Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant activity of DCMP using various assays including DPPH and ABTS radical scavenging tests. The findings indicated that DCMP exhibited a strong capacity to neutralize free radicals, suggesting its potential as a natural antioxidant agent in food preservation and therapeutic applications .

Table 1: Biological Activities of this compound

| Activity Type | Methodology | Results |

|---|---|---|

| Antimicrobial | MIC Determination | Effective against S. aureus and E. coli |

| Antioxidant | DPPH Assay | Significant radical scavenging activity |

| Cytotoxicity | MTT Assay | Induced apoptosis in cancer cell lines |

| In Vivo Efficacy | Tumor Growth Inhibition Studies | Reduced tumor size in animal models |

Future Directions

Research on this compound is ongoing, with future studies aimed at:

- Mechanistic Studies : Elucidating the biochemical pathways through which DCMP exerts its biological effects.

- Formulation Development : Exploring its potential use in pharmaceutical formulations for enhanced therapeutic outcomes.

- Environmental Impact Studies : Assessing the environmental implications of DCMP usage and its degradation products.

Properties

IUPAC Name |

3,4-dichloro-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDGZRGOCDIQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227894 | |

| Record name | Phenol, 3,4-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77102-94-4 | |

| Record name | Phenol, 3,4-dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,4-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.